

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl 1-(aminomethyl)cyclohexanecarboxylate
CAS No.:	1263378-20-6
Cat. No.:	B1524238

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In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity are often tempered by challenges such as poor metabolic stability and undefined secondary structures in solution. The incorporation of non-canonical, conformationally rigid amino acids is a powerful strategy to address these limitations.[1][2] By introducing structural constraints into a peptide backbone, researchers can induce and stabilize specific secondary structures, such as β -turns or helical folds, which can be critical for receptor binding and biological activity.[3][4]

***tert*-Butyl 1-(aminomethyl)cyclohexanecarboxylate** is a key building block in this endeavor. As a cyclic β -amino acid analogue, its rigid cyclohexane scaffold serves to restrict the conformational freedom of the peptide chain.[1][5] This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its successful incorporation into peptide sequences, aimed at researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of this reagent is the first step toward its effective use. The molecule features a free primary amine (aminomethyl group) for peptide bond formation and a carboxylic acid protected as a tert-butyl ester.

Property	Value	Source
Chemical Name	tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate	HXCHEM[2]
CAS Number	1263378-20-6	HXCHEM[2]
Molecular Formula	C ₁₂ H ₂₃ NO ₂	HXCHEM[2]
Molecular Weight	213.32 g/mol	HXCHEM[2]
Structure	A cyclohexane ring with an aminomethyl group and a tert-butyl carboxylate group attached to the same carbon.	N/A

The tert-butyl ester provides robust protection for the carboxyl group, which is stable under the basic or neutral conditions of peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[1]

Mechanism of Action in Peptide Coupling

The incorporation of **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate** follows the fundamental principles of amide bond formation, which is the cornerstone of peptide synthesis.[6] The process is a nucleophilic acyl substitution, where the primary amine of the incoming amino acid attacks an activated carboxyl group of the preceding residue.

In the context of using our target molecule, its free aminomethyl group acts as the nucleophile. The overall process requires three key components:

- The Nucleophile: The free primary amine of **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate**.

- The Electrophile: The C-terminal carboxyl group of the peptide chain, which must be "activated" to make it a better electrophile.
- The Coupling Reagent: A molecule that facilitates the activation of the carboxyl group, converting its hydroxyl moiety into a better leaving group.[7][8]

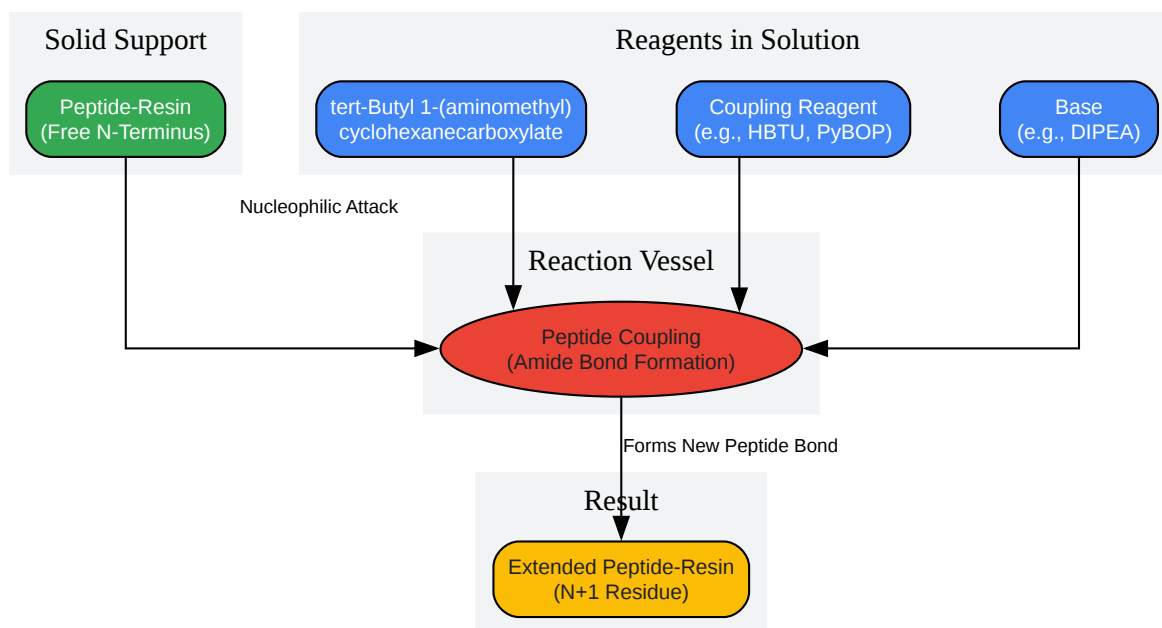
Common classes of coupling reagents include:

- Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like HOBt to suppress side reactions.[6][8]
- Uronium/Aminium Salts: Such as HBTU, HATU, or HCTU. These are highly efficient reagents that form stable active esters, leading to high yields and low racemization.[9][10]
- Phosphonium Salts: Such as PyBOP or PyAOP, which are known for generating clean reactions and are particularly useful for sterically hindered couplings.[9][10]

The choice of coupling reagent is critical and often depends on factors like the steric hindrance of the amino acids being coupled and the desired reaction conditions.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical cycle for incorporating **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate** into a growing peptide chain using solid-phase peptide synthesis (SPPS).



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Caption: Workflow for a single peptide coupling cycle.

Detailed Experimental Protocols

The following protocols are representative methods for solution-phase and solid-phase peptide synthesis (SPPS). Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.

Protocol 1: Solution-Phase Peptide Coupling

This protocol is suitable for small-scale synthesis or fragment condensation.

Materials and Reagents:

- N-terminally protected peptide acid (e.g., Boc-Ala-OH)
- **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate**

- Coupling Reagent: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate (EtOAc), 5% NaHCO₃ solution, 1 M HCl solution, Brine, Anhydrous MgSO₄

Procedure:

- Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected peptide acid (1.0 eq) in anhydrous DMF.
- Addition of Amine: Add **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate** (1.1 eq) to the solution.
- Activation: Add HBTU (1.1 eq) to the mixture.
- Base Addition: Add DIPEA (2.5 eq) dropwise while stirring. The pH of the reaction should be maintained around 8-9.[9]
- Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1 M HCl (2x), 5% NaHCO₃ (2x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography to obtain the desired protected dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol outlines a single coupling cycle on a solid support. The process involves repeated cycles of deprotection and coupling.[\[11\]](#)

Materials and Reagents:

- Peptide-resin with a free N-terminal amine
- **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate**
- Coupling Reagent: HBTU or PyBOP
- Base: DIPEA
- Solvents: DMF, DCM (Dichloromethane)
- Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM[\[11\]](#)
- Neutralization Solution: 10% DIPEA in DCM[\[1\]](#)

Procedure (Single Coupling Cycle):

- Resin Preparation: Swell the peptide-resin in DMF in a suitable reaction vessel.
- Previous Cycle Deprotection (If necessary):
 - Treat the resin with 50% TFA in DCM for 2 minutes, then drain.[\[1\]](#)
 - Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[\[1\]](#)[\[11\]](#)
 - Wash the resin thoroughly with DCM (3x) and then DMF (3x).
- Neutralization:

- Treat the resin with 10% DIPEA in DCM for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.[1]
- Wash the resin with DMF (5x) to prepare for coupling.
- Amino Acid Activation: In a separate vial, dissolve **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate** (3-4 eq), HBTU (3-4 eq), and DIPEA (6-8 eq) in DMF. Allow to pre-activate for 2-5 minutes.
- Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
- Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the disappearance of the free primary amine. If the test is positive, the coupling is incomplete and should be repeated.
- Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test)	- Steric hindrance from the cyclohexane ring.- Insufficient activation time or reagent quantity.- Aggregation of the peptide-resin.	- Double couple: repeat the coupling step with fresh reagents.- Use a more powerful coupling reagent like HATU or PyAOP.[10]- Increase reaction time or temperature (e.g., to 40°C).- Add a chaotropic agent like 0.5 M HOBt in DMF to disrupt aggregation.
Side Product Formation	- Racemization during activation.- Guanidinylation of the free amine if using uronium reagents in excess.[10]	- Use phosphonium-based reagents (e.g., PyBOP) which are less prone to causing guanidinylation.[10]- Ensure the base is not added before the coupling reagent to minimize racemization risk.
Low Yield after Cleavage	- Incomplete final deprotection of the tert-butyl ester.- Steric hindrance preventing efficient cleavage.	- Extend the final cleavage time with strong acid (e.g., HF or a TFA cocktail).- Ensure appropriate scavengers (e.g., triisopropylsilane) are used in the cleavage cocktail to prevent side reactions with reactive intermediates.[11]

Safety and Handling

While specific toxicity data for **tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate** is not widely available, it should be handled with the standard precautions for laboratory chemicals. Related compounds are classified as irritants.[12][13]

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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